4-((Piperidin-3-yloxy)methyl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC15914228
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18Cl2N2O |
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Molecular Weight | 265.18 g/mol |
IUPAC Name | 4-(piperidin-3-yloxymethyl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C11H16N2O.2ClH/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10;;/h3-4,6-7,11,13H,1-2,5,8-9H2;2*1H |
Standard InChI Key | DFEYNUFKBVXYPL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)OCC2=CC=NC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 4-position with a hydroxymethyl group linked to a piperidin-3-yloxy moiety. The dihydrochloride salt form introduces two protonated amine groups, significantly altering its physicochemical behavior compared to the free base. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNO | |
Molecular Weight | 265.18 g/mol | |
CAS Number | Not explicitly listed | N/A |
The piperidine ring adopts a chair conformation, while the pyridine ring contributes aromaticity and potential hydrogen-bonding sites. The hydrochloride groups enhance aqueous solubility, making the compound suitable for in vitro studies.
Synthesis and Optimization
Synthetic Pathways
While detailed protocols are scarce, the synthesis likely involves multi-step organic reactions:
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Formation of Piperidin-3-yloxy Intermediate: Piperidine derivatives are functionalized via nucleophilic substitution or oxidation-reduction reactions. For example, piperidin-3-ol may react with a halogenated pyridine precursor under basic conditions.
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Coupling with Pyridine Core: A Mitsunobu reaction or similar coupling method could link the piperidin-3-yloxy group to the hydroxymethylpyridine scaffold.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, purified via recrystallization or chromatography.
Challenges include controlling regioselectivity during coupling and ensuring high enantiomeric purity, though racemic mixtures are common in early-stage synthesis.
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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